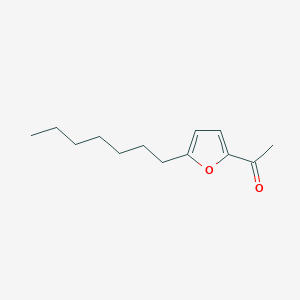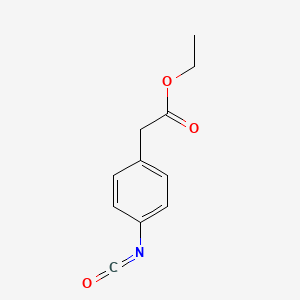![molecular formula C17H14ClN3O2 B1344481 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid CAS No. 895032-59-4](/img/structure/B1344481.png)
4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid, commonly referred to as 4-amino-3-methyl-4-chlorobenzoic acid (AMCA), is an organic compound with a wide range of applications in the scientific research field. AMCA is a versatile molecule that can be used for the synthesis of various compounds, for the study of biochemical and physiological effects, and for the development of new drugs and therapies.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
A series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, were synthesized and characterized. These compounds demonstrated significant in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than the reference drug doxorubicin. The compounds exhibited good to excellent antimicrobial activity, indicating their potential in medical and pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Hydrogen-Bonded Supramolecular Structures
The compound ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is involved in forming hydrogen-bonded supramolecular structures. This compound and similar ones are linked by various hydrogen bonds to form complex structures in one, two, and three dimensions. These findings highlight the compound's relevance in material science and crystallography, contributing to the understanding of molecular interactions and structure formation (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Supramolecular Assembly and Synthesis
A variety of pyrazole derivatives, including those related to 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid, have been studied for their potential in forming supramolecular assemblies. These compounds are involved in various hydrogen bonding interactions, leading to the formation of complex molecular structures. The synthesis and characterization of these compounds contribute to a better understanding of their properties and potential applications in fields like material science and molecular chemistry (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Propriétés
IUPAC Name |
4-[5-amino-4-(4-chlorophenyl)-3-methylpyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-15(11-2-6-13(18)7-3-11)16(19)21(20-10)14-8-4-12(5-9-14)17(22)23/h2-9H,19H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASSNPIQQZUGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

